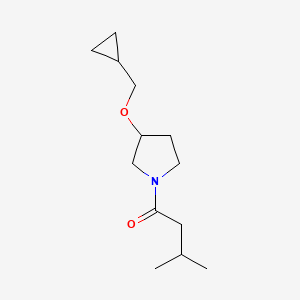

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one, also known as CPMP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a designer drug, which means that it is created in a laboratory and not found in nature. CPMP has gained popularity in recent years due to its stimulant effects, and it is often sold as a legal alternative to other illicit drugs.

Wissenschaftliche Forschungsanwendungen

Polymerization Applications

- Electron-pair Donors in Carbocationic Polymerization : A study explored the use of 1-Methyl-2-pyrrolidinone as an efficient electron-pair donor in the polymerization of isobutylene, resulting in the production of living α,ω-bis(t-chloro)polyisobutylene (Pratap & Heller, 1992).

Synthesis of Bioactive Compounds

FT-IR Study on Building Blocks of Bioactive Compounds : The study investigated 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, derived from Baylis–Hillman adducts, as intermediates in synthesizing bioactive compounds (Conti, Galeazzi, Giorgini, & Tosi, 2006).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : The paper describes a process for synthesizing a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Chemical Synthesis and Characterization

Synthesis of Pyrrole Derivatives : This research focused on creating new pyrrole derivatives as chemical analogs of 1,4-dihydropyridines drugs, potentially developing new calcium channel blockers (Ivan et al., 2021).

Microtubule Targeting Agents : A study developed molecules based on 6-CH(3) cyclopenta[d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, targeting cellular microtubules and inhibiting colchicine binding (Gangjee et al., 2010).

Unusual Course of “Enolate-imine” Condensation : This paper discussed an abnormal reaction product in the condensation of methyl (Е)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate with enolate of ethyl 3-hydroxybutanoate (Valiullina, Gimalova, Spirikhin, & Miftakhov, 2017).

Synthesis of Peptides Containing a Cyclic Val Adduct of Diepoxybutane : This research aimed at developing a specific and sensitive assay for DEB-modified N-terminal oligopeptide for molecular dosimetry studies (Jayaraj et al., 2003).

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including various receptors and enzymes . The exact target of this specific compound would depend on its overall structure and any functional groups present.

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine structure have been found to influence a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include its size, polarity, and the presence of functional groups. The pyrrolidine ring in the compound could potentially enhance its bioavailability .

Eigenschaften

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-10(2)7-13(15)14-6-5-12(8-14)16-9-11-3-4-11/h10-12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQKJDRAZKVUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2960594.png)

![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)

![N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2960604.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2960609.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2960617.png)